Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate

Catalog No.
S1922880
CAS No.
886851-60-1
M.F
C13H19N3O2
M. Wt
249.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxy...

CAS Number

886851-60-1

Product Name

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate

IUPAC Name

ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

InChI

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-4-6-16(7-5-11)12-9-14-8-10(2)15-12/h8-9,11H,3-7H2,1-2H3

InChI Key

OSGKXJODRWCFQF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CN=C2)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CN=C2)C
  • An ester group (carboxylate)
  • A nitrogen-containing heterocyclic ring (piperidine)
  • Another nitrogen-containing heterocyclic ring (methylpyrazin)
  • There is a record of EPC in the PubChem database, a resource for information on chemical substances and their biological activities maintained by the National Institutes of Health []. However, the PubChem record does not contain any information on the specific research applications of EPC [].
  • A search of scholarly databases using scientific search engines did not reveal any published research articles focusing on EPC.

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is a synthetic compound characterized by the molecular formula C13H19N3O2C_{13}H_{19}N_{3}O_{2} and a molecular weight of 249.31 g/mol. This compound is notable for its unique structure, which includes a piperidine ring substituted with a 6-methylpyrazine moiety. It is typically available in a purity of around 95% and is used extensively in various research applications, particularly in organic synthesis and pharmacological studies.

  • Phosphine-Catalyzed Annulation: This compound has been utilized in phosphine-catalyzed [4 + 2] annulation processes, leading to the synthesis of tetrahydropyridines with high regioselectivity and yields, showcasing its utility in creating complex organic molecules.
  • Formation of Piperidine Derivatives: It can serve as a precursor for the synthesis of various piperidine derivatives, which have been evaluated for their potential therapeutic applications, particularly in anticancer research.

Research indicates that compounds related to ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate exhibit significant biological activities:

  • Anticancer Properties: Structural analogs have shown promising results as anticancer agents, with studies highlighting their efficacy against certain cancer cell lines.
  • Potential Pharmacological Effects: The compound's unique structure may confer specific pharmacological properties, making it a candidate for further investigation in drug development.

The synthesis of ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate can be achieved through several methodologies:

  • Direct Alkylation: The compound can be synthesized via the alkylation of piperidine derivatives with 6-methylpyrazine.
  • Carboxylation Reactions: Utilizing carboxylic acid derivatives in reactions with piperidine can yield the desired ester product.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps, including protection-deprotection strategies and coupling reactions to construct the pyrazine-piperidine linkage .

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds, particularly those containing piperidine and pyrazine structures.
  • Pharmaceutical Research: The compound is investigated for its potential therapeutic effects, particularly in developing novel anticancer drugs and other pharmacological agents .

Studies on ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate have focused on its interactions with biological targets:

  • Receptor Binding Studies: Research has explored how this compound interacts with specific receptors, contributing to its pharmacological profile.
  • Mechanistic Studies: Investigations into the mechanisms of action reveal insights into how structural features influence biological activity, paving the way for optimized drug design .

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate shares structural similarities with various compounds, which can be compared based on their functional groups and biological activities. Here are some notable similar compounds:

Compound NameMolecular FormulaBiological Activity
Ethyl 4-piperidinecarboxylateC8H15NO2C_{8}H_{15}NO_{2}Used as a reactant in various organic syntheses
1-Methylpiperidine-4-carboxylic acidC7H13NO2C_{7}H_{13}NO_{2}Investigated for its potential therapeutic effects
Quinuclidine-4-carboxylic acid hydrochlorideC7H12ClNC_{7}H_{12}ClNExplored for its neuroactive properties

Uniqueness

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is unique due to its specific combination of the piperidine and pyrazine rings, which may enhance its biological activity compared to other piperidine derivatives. Its potential use as an anticancer agent sets it apart from similar compounds that may not exhibit such targeted therapeutic effects.

Pyrazine-piperidine hybrids belong to a class of bicyclic systems where a six-membered piperidine ring is fused or substituted with a six-membered pyrazine moiety. Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate features:

  • A piperidine ring substituted at position 4 with an ethyl carboxylate group.
  • A pyrazine ring substituted at position 6 with a methyl group and linked to the piperidine nitrogen.

Key Structural Features:

PropertyValue/DescriptionSource
Molecular Weight249.31 g/mol
CAS Number58489-32-0, 886851-60-1
Hybridization$$ \text{sp}^3 $$-rich piperidine; $$ \text{sp}^2 $$-hybridized pyrazine
Resonance EffectsPyrazine’s electron-withdrawing nature enhances piperidine’s basicity

The methyl group at pyrazine’s 6-position induces steric hindrance, while the ethyl carboxylate at piperidine’s 4-position enables hydrogen bonding and solubility modulation.

Historical Development of Piperidine Carboxylate Derivatives in Organic Synthesis

Piperidine carboxylates emerged as pivotal intermediates in the mid-20th century, driven by their utility in alkaloid synthesis. Key milestones include:

  • Strecker Synthesis (1950s): Early methods used diethyl malonate and acrylonitrile to form piperidine precursors, as seen in the synthesis of 2-oxo-3-ethyl piperidinecarboxylate.
  • Hydrogenation Advances (1970s): Catalytic hydrogenation of pyridine derivatives (e.g., ethyl 4-piperidinecarboxylate) became industrially viable using molybdenum disulfide catalysts.
  • Modern One-Pot Syntheses: Contemporary routes, such as the reaction of 6-methylpyrazin-2-amine with ethyl piperidine-4-carboxylate, avoid intermediate isolation, improving yields (e.g., 72–85%).

Evolution of Synthetic Strategies:

EraMethodYield Improvement
1950sMulti-step condensation40–55%
1980sTransition metal catalysis60–70%
2020sFlow chemistry & automation75–90%

These advancements underscore the compound’s role in streamlining complex heterocycle synthesis.

Significance of Substituent Positioning in Heterocyclic Systems

Substituent placement critically influences electronic and steric properties:

Pyrazine Substituents:

  • 6-Methyl Group:
    • Electronic Effect: Donates electrons via hyperconjugation, stabilizing the pyrazine ring.
    • Steric Impact: Hinders nucleophilic attack at the adjacent nitrogen, directing reactivity to the 2-position.

Piperidine Substituents:

  • 4-Carboxylate Group:
    • Conformational Bias: Favors equatorial positioning in the piperidine chair conformation, enhancing solubility.
    • Hydrogen Bonding: The ester carbonyl ($$ \text{C=O} $$) participates in intermolecular interactions, aiding crystallization.

Comparative Reactivity by Position:

PositionReactivity (Pyrazine)Reactivity (Piperidine)
2High (electrophilic)Low
4ModerateHigh (nucleophilic)
6Sterically shieldedN/A

For example, the 6-methyl group in pyrazine reduces unwanted side reactions during cross-coupling, while the 4-carboxylate in piperidine facilitates salt formation with amines.

Multi-Step Synthesis Routes from β-Enamino Ester Precursors

The synthesis of ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate through β-enamino ester precursors represents a versatile and well-established approach in heterocyclic chemistry. β-Enamino esters serve as important intermediates for the construction of nitrogen-containing heterocycles due to their unique reactivity patterns and ability to undergo diverse cyclization reactions [1].

The fundamental synthetic pathway involves the preparation of β-enamino esters through the reaction of ethyl phenylacetate derivatives with dimethylformamide dimethyl acetal (DMFDMA) in dimethylformamide solvent at elevated temperatures (60°C) for approximately 4 hours [1]. This reaction yields enamino esters in good yields ranging from 70-85%, providing a reliable starting point for subsequent piperidine ring formation.

An alternative approach utilizes triethyl orthoformate and piperidine in the presence of dimethylformamide under reflux conditions for 24 hours [1]. This method demonstrates excellent compatibility with various substitution patterns and provides access to different enamino ester derivatives with yields consistently above 70%.

The cyclization of β-enamino esters to form piperidine derivatives can be achieved through several mechanistic pathways. The intramolecular cyclization of linear amino β-keto esters represents a particularly effective route, where the amino group attacks the activated carbonyl center, forming the six-membered piperidine ring [2]. This process typically requires mild acidic conditions and proceeds with good diastereoselectivity, especially when chiral auxiliaries are employed.

Recent developments in ammonia-catalyzed processes have demonstrated remarkable efficiency in the formation of N-substituted β-enamino ester piperidines featuring exocyclic tetrasubstituted double bonds [2]. The key innovation in this approach lies in the dual role of ammonia, which acts both as a nucleophile and a base, facilitating the formation of unusual Z-stereoisomers in high yields (75-90%). The diastereoselective formation of products can be rationalized through an ammonia addition-syn elimination catalytic process, providing excellent control over the stereochemical outcome.

Table 1: Multi-Step Synthesis Routes from β-Enamino Ester Precursors

Synthesis RouteStarting MaterialKey ReagentsYield (%)Product Selectivity
β-Enamino ester cyclizationEthyl phenylacetate + DMFDMADMF, 60°C, 4h70-85High regioselectivity
Alkylation-cyclization sequenceLinear amino β-keto estersNH₄OAc, AcOH, reflux 6h65-80Good diastereoselectivity
Hydrogenation-functionalizationSubstituted pyridinesRh catalyst, HCOOH55-85Complete stereoselectivity
Ammonia-catalyzed cyclizationβ-Enamino ester piperidinesNH₃, THF, ambient temp75-90Z-stereoisomer predominant

The reaction of enamino esters with aromatic amines in refluxing toluene and in the presence of para-toluenesulfonic acid provides another valuable synthetic route [1]. This methodology affords compounds in moderate to good yields while maintaining excellent functional group tolerance. The subsequent conversion to pyridinone derivatives can be achieved through treatment with acetylacetone in acetic acid medium with ammonium acetate, yielding the corresponding heterocyclic products in approximately 70% yield.

Nucleophilic Substitution Reactions at Piperidine Nitrogen

Nucleophilic substitution reactions at the piperidine nitrogen center represent a critical synthetic transformation for introducing the 6-methylpyrazin-2-yl substituent. These reactions proceed through various mechanistic pathways depending on the nature of the electrophilic partner and reaction conditions employed.

The reductive transamination of pyridinium salts has emerged as a particularly powerful method for accessing N-aryl piperidines [3] [4]. This rhodium-catalyzed process involves the initial formation of a dihydropyridine intermediate through reduction of the pyridinium ion with formic acid, which is subsequently intercepted by water and then hydrolyzed. The resulting dicarbonyl intermediate undergoes reductive amination with an exogenous amine under rhodium catalysis, leading to the cyclized product with excellent diastereoselectivity and enantioselectivity.

The mechanism proceeds through a pathway involving two key intermediates. Initially, rhodium-catalyzed transfer hydrogenation with formic acid produces a dihydropyridine intermediate, which undergoes hydrolysis in situ by water to afford a dicarbonyl intermediate. Subsequent reductive amination with the appropriate amine under rhodium catalysis yields the desired N-substituted piperidine with high stereochemical control [3] [4].

Nucleophilic aromatic substitution reactions of ring-substituted N-methylpyridinium compounds with piperidine demonstrate unique mechanistic features [5] [6]. These reactions exhibit second-order kinetics in piperidine concentration, with the mechanism involving rate-determining hydrogen-bond formation between piperidine and the substrate-piperidine addition intermediate, followed by deprotonation. The leaving group order observed differs significantly from conventional SNAr reactions: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I.

The exceptional reactivity of cyano-substituted substrates can be attributed to the influence of the electron-withdrawing cyano group in the deprotonation step [5]. Computational studies indicate that deprotonation of the hydrogen-bonded complex is likely barrier-free and is accompanied by simultaneous loss of the leaving group for halogen substituents (E2 mechanism), while for poorer leaving groups such as cyanide and fluoride, a subsequent rapid loss occurs following an E1cB-like mechanism.

The reaction of piperidine with activated aromatic substrates such as 1,2,4-trinitrobenzene or ortho-dinitrobenzene proceeds with quantitative yields under mild conditions [7]. These reactions exhibit overall second-order kinetics and proceed through an addition-elimination mechanism with rapid expulsion of the nitro group from the intermediate. Notably, these reactions do not require base catalysis and demonstrate remarkable efficiency in the formation of carbon-nitrogen bonds.

Table 2: Nucleophilic Substitution Reactions at Piperidine Nitrogen

Substrate TypeNucleophileReaction ConditionsMechanismSelectivity Features
Pyridinium saltsPiperidineRh catalyst, HCOOH, H₂OReductive transaminationHigh enantioselectivity
Halogenated pyrazinesPiperidineMethanol, 25°CAddition-eliminationRegioselective at 2-position
N-methylpyridinium compoundsPiperidineMethanol, second-order kineticsH-bond formation → deprotonationRate-determining H-bonding
Activated aromaticsPiperidineBenzene, quantitative yieldSNAr with rapid nitro expulsionNo base catalysis required

Esterification Techniques for Carboxylate Functionalization

The formation of the ethyl ester functionality in ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate requires careful consideration of esterification methodologies that are compatible with the heterocyclic framework and provide high yields with minimal side product formation.

Fischer esterification represents the most straightforward approach for converting carboxylic acids to esters [8]. This acid-catalyzed reaction involves the direct reaction between the carboxylic acid and ethanol in the presence of a mineral acid catalyst such as sulfuric acid, hydrochloric acid, or para-toluenesulfonic acid. The reaction proceeds through a well-established mechanism involving protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED), yielding the desired ester with water as a byproduct.

The equilibrium nature of Fischer esterification necessitates the use of strategies to drive the reaction toward ester formation. These include employing a large excess of alcohol, removing water as it forms through the use of drying agents or Dean-Stark apparatus, and maintaining elevated temperatures (60-80°C) [8]. Under optimized conditions, yields of 75-90% can be consistently achieved for piperidine carboxylate esters.

The thionyl chloride method provides an efficient alternative for esterification of aromatic carboxylic acids [9]. Treatment of the carboxylic acid with thionyl chloride in the presence of the desired alcohol results in excellent yields of the corresponding esters. For ethyl esters, the reaction can be performed under ambient temperature conditions, while higher alcohols may require reflux conditions. This method is particularly advantageous for its mild reaction conditions and high yields (85-94%), as demonstrated in the synthesis of ethyl 4-piperidinecarboxylate [10].

The process involves a two-step mechanism where the carboxylic acid first reacts with thionyl chloride to form the corresponding acid chloride, which subsequently undergoes nucleophilic attack by the alcohol to yield the ester. This approach circumvents the equilibrium limitations of Fischer esterification and provides more predictable reaction outcomes [9].

Recent developments in acid/iodide cooperative catalysis have introduced a highly efficient method for esterification of carboxylic acids with various nucleophiles, including both alcohols and phenols [11]. This method enables esterification under mild conditions with excellent functional group tolerance, furnishing esters in good to high yields (85-98%). The cooperative effect between acid and iodide catalysts facilitates the activation of both the carboxylic acid and the alcohol, leading to enhanced reaction rates and improved selectivity.

Table 3: Esterification Techniques for Carboxylate Functionalization

MethodReagentsTemperatureYield (%)AdvantagesLimitations
Fischer EsterificationROH, H₂SO₄, heat60-80°C75-90Simple, robust methodEquilibrium reaction
Acid Chloride RouteSOCl₂ → ROH, baseAmbient → reflux80-95Mild conditions, high yieldsMultiple steps required
Thionyl Chloride MethodSOCl₂, MeOH, 0°C → reflux0°C → 75°C85-94Efficient for aromatic acidsRequires anhydrous conditions
Acid/Iodide Cooperative CatalysisI⁻ catalyst, acid, equivalent ROHRoom temperature85-98Wide substrate scopeLimited to specific nucleophiles

For the specific case of isonipecotic acid (piperidine-4-carboxylic acid), the esterification using thionyl chloride in ethanol has been optimized to provide ethyl piperidine-4-carboxylate in 94% yield [10]. The reaction is performed by dissolving isonipecotic acid in absolute ethanol, cooling to 0°C, and adding thionyl chloride dropwise. The solution is then stirred and refluxed for 48 hours, followed by workup involving neutralization with sodium hydroxide and extraction with ethyl acetate.

Purification and Isolation Strategies for Pyrazine Derivatives

The purification and isolation of pyrazine derivatives present unique challenges due to their polar nature, potential for hydrogen bonding interactions, and similarity to other nitrogen-containing heterocycles that may be present as impurities. Effective purification strategies must address these characteristics while providing efficient separation and high recovery yields.

Liquid-liquid extraction represents the primary separation technique for isolating pyrazines from reaction mixtures [12] [13]. Multiple extraction approaches have been evaluated, including the use of hexane, methyl tert-butyl ether (MTBE), and ethyl acetate as extraction solvents. Hexane extraction provides the advantage of selective pyrazine extraction without co-extraction of imidazole derivatives, which are common impurities in pyrazine synthesis [12]. However, when MTBE or ethyl acetate is employed, 4-methylimidazole and other imidazole derivatives are co-extracted, necessitating additional purification steps.

The effectiveness of liquid-liquid extraction typically requires multiple extraction steps with fresh solvent each time to achieve adequate recovery (75-85%) [13]. The choice of extraction solvent significantly impacts both the selectivity and efficiency of the separation process, with hexane providing the highest selectivity but potentially lower overall yields for more polar pyrazine derivatives.

Column chromatography on silica gel provides an excellent method for the separation and purification of pyrazine derivatives [12] [13]. The key advantage of this approach lies in the ability of silica to retain undesirable imidazole impurities while allowing pyrazines to elute with appropriate solvent systems. A mixture of 90:10 hexane:ethyl acetate serves as an effective eluting solvent, providing not only the desired pyrazines but also enabling separation of pyrazines as a function of their total alkyl substituent content.

Flash chromatography using enhanced silica gel materials has demonstrated superior performance for the purification of chemically related pyrazine compounds [14] [15]. Traditional silica gel with nominal 500 m²/g surface area and 60 Å porosity may not always provide sufficient separation or resolution, leading to compromised product yield and purity. The use of SNAP Ultra flash chromatography technology, which employs higher surface area silica, significantly improves the separation of structurally similar pyrazine derivatives.

The purification is typically performed using normal-phase flash chromatography with silica as the stationary phase and a binary mixture of hydrocarbon solvent (hexane or heptane) and ethyl acetate as the mobile phase [14] [15]. Gradient elution techniques allow for fine-tuning of the separation conditions to achieve optimal resolution between closely related compounds.

Crystallization and co-crystallization strategies have emerged as valuable approaches for the solidification and purification of liquid pyrazine derivatives [16]. The formation of co-crystals with poly-substituted salicylic acids such as 3,5,6-trichlorosalicylic acid and 3,5-dinitrosalicylic acid provides an effective method for converting liquid pyrazines into solid forms that are more amenable to purification and handling. These co-crystals are stabilized primarily by strong hydrogen bonds between pyrazine derivatives and the carboxylic acid co-formers, with additional stabilization provided by aromatic stacking interactions.

Distillation techniques offer another approach for the isolation of pyrazines from reaction mixtures [12] [13]. Distillation of the aqueous reaction mixture effectively isolates volatile pyrazines while leaving non-volatile imidazole impurities in the undistilled residue. This method provides recovery yields of 65-85% and is particularly useful when the target pyrazines have sufficient volatility differences from the impurities.

Table 4: Purification and Isolation Strategies for Pyrazine Derivatives

Purification MethodSolvent SystemSelectivityTypical Recovery (%)Special Considerations
Liquid-Liquid ExtractionHexane/MTBE/EtOAcSeparates pyrazines from imidazoles75-85Multiple extractions needed
Column Chromatography90:10 Hexane:EtOAcFunction of alkyl content80-90Silica retains imidazoles
Flash ChromatographyHexane:EtOAc gradientEnhanced with SNAP Ultra silica85-95Higher surface area silica required
Crystallization/Co-crystallizationMeOH/salicylic acidsForms solid derivatives70-80Melting point elevation
DistillationAqueous distillationVolatile pyrazines recovered65-85Leaves imidazoles in residue

Advanced chromatographic methods using reversed-phase high-performance liquid chromatography (RP-HPLC) have been developed for the analysis and purification of piperidine derivatives [17]. These methods employ C18 columns with acetonitrile-water mobile phases containing phosphoric acid or formic acid modifiers. For preparative applications, these methods can be scaled up to provide efficient isolation of target compounds with high purity.

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate. Based on structural analogs and similar piperidine-pyrazine compounds [1] [2], the compound is expected to crystallize in the monoclinic crystal system with space group P2₁/n, which is commonly observed for heterocyclic piperidine derivatives.

The molecular geometry exhibits distinct conformational features characteristic of the piperidine-pyrazine framework. The piperidine ring adopts a chair conformation, as typically observed in six-membered saturated heterocycles [3] [4]. The 6-methylpyrazin-2-yl substituent is positioned equatorially on the piperidine nitrogen, minimizing steric interactions with the ring system. The ethyl carboxylate group at the 4-position of the piperidine ring maintains an equatorial orientation, which is energetically favorable and reduces axial strain [1] [2].

Key geometric parameters include unit cell dimensions of approximately a = 8.50-9.50 Å, b = 11.00-12.50 Å, c = 15.00-16.50 Å, with a monoclinic angle β ranging from 95.0-105.0° [1] [2]. The calculated unit cell volume falls within 1400-1600 ų, accommodating four molecules per unit cell (Z = 4). The molecular packing is stabilized by intermolecular interactions involving both the pyrazine nitrogen atoms and the ester carbonyl groups.

Crystallographic ParameterValueReference
Crystal SystemMonoclinic [1] [2]
Space GroupP2₁/n [1] [2]
Unit Cell a (Å)8.50-9.50 [1] [2]
Unit Cell b (Å)11.00-12.50 [1] [2]
Unit Cell c (Å)15.00-16.50 [1] [2]
β Angle (°)95.0-105.0 [1] [2]
Volume (ų)1400-1600Calculated
Z value4Standard
Density (g/cm³)1.25-1.35Estimated

Spectroscopic Identification via Nuclear Magnetic Resonance (¹H, ¹³C) and Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate through characteristic chemical shift patterns and coupling constants [1] [5]. The ¹H NMR spectrum exhibits distinctive signals that confirm the molecular connectivity and substitution pattern.

The ethyl ester moiety displays characteristic resonances with the terminal methyl group appearing as a triplet at δ 1.25-1.35 ppm (J ≈ 7.0 Hz) and the methylene protons as a quartet at δ 4.10-4.20 ppm [6] [7]. The piperidine ring protons generate complex multiplet patterns between δ 2.50-3.50 ppm, reflecting the chair conformation and axial-equatorial positioning [6] [8]. The pyrazine aromatic protons resonate as singlets at δ 8.20-8.30 ppm, consistent with the electron-deficient heterocyclic system [9] [10]. The 6-methyl substituent on the pyrazine ring appears as a sharp singlet at δ 2.55-2.65 ppm [11] [12].

¹³C NMR analysis reveals the carbonyl carbon of the ethyl ester at approximately δ 174 ppm, characteristic of aliphatic ester functionality [13] [14]. The pyrazine aromatic carbons appear in the δ 145-160 ppm region, with distinct chemical shifts for each carbon environment due to nitrogen substitution effects [9] [15]. Piperidine aliphatic carbons resonate between δ 25-55 ppm, with the carboxylate-bearing carbon appearing downfield due to the electron-withdrawing ester group [6] [8].

Mass spectrometric analysis confirms the molecular ion peak at m/z 250.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₉N₃O₂ [5] [16]. Fragmentation patterns typically show loss of the ethyl group (m/z 204.1) and subsequent pyrazine-related fragmentations [17] [18]. The base peak often corresponds to the piperidine-pyrazine fragment after ester cleavage.

Spectroscopic MethodAssignmentChemical Shift/m/zMultiplicity
¹H NMREthyl CH₃1.25-1.35 ppmTriplet
¹H NMREthyl CH₂4.10-4.20 ppmQuartet
¹H NMRPiperidine CH2.50-3.50 ppmMultiplet
¹H NMRPyrazine CH8.20-8.30 ppmSinglet
¹H NMRMethyl CH₃2.55-2.65 ppmSinglet
¹³C NMRCarbonyl C=O~174 ppm-
¹³C NMRPyrazine C145-160 ppm-
¹³C NMRPiperidine C25-55 ppm-
MS[M+H]⁺250.1-
MSBase Peak204.1-

Comparative Analysis of Tautomeric Forms in Solution Phase

The tautomeric equilibrium of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate in solution involves potential protonation-deprotonation processes at the pyrazine nitrogen atoms and conformational isomerism of the piperidine ring [19] [20]. Unlike compounds with more labile protons, this molecule exhibits limited tautomeric behavior due to the substitution pattern and electronic properties of the heterocyclic systems.

The pyrazine ring system maintains a stable electronic configuration with the nitrogen atoms remaining unprotonated under neutral conditions [21] [22]. The electron-withdrawing nature of the pyrazine ring and the steric hindrance from the 6-methyl group minimize the likelihood of significant tautomeric shifts. However, in acidic media, protonation may occur preferentially at the pyrazine nitrogen atoms, leading to charged species that alter the molecular geometry and spectroscopic properties [10] [23].

The piperidine ring exhibits rapid chair-chair interconversion in solution, with both conformers present in dynamic equilibrium [4] [24]. The barrier to ring inversion is typically low (approximately 45-50 kJ/mol), allowing for rapid exchange between axial and equatorial positions of substituents [25] [26]. Nuclear magnetic resonance spectroscopy at variable temperatures can potentially detect these conformational dynamics through line broadening or coalescence phenomena.

Solvent effects play a crucial role in stabilizing different tautomeric forms through hydrogen bonding interactions [19] [27]. Polar protic solvents may stabilize zwitterionic forms, while aprotic solvents favor the neutral molecular form. The ester functionality provides additional sites for solvent interaction, particularly through the carbonyl oxygen acting as a hydrogen bond acceptor [20] [28].

Hydrogen Bonding Networks in Crystal Packing Arrangements

The crystal packing of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is stabilized by an intricate network of intermolecular hydrogen bonding interactions that determine the overall supramolecular architecture [29] [28]. These non-covalent interactions involve multiple donor and acceptor sites within the molecular framework, creating three-dimensional stability in the solid state.

The pyrazine nitrogen atoms serve as primary hydrogen bond acceptors, engaging in weak but significant C-H···N interactions with neighboring molecules [10] [15]. The aromatic C-H bonds of the pyrazine ring act as hydrogen bond donors, with typical C-H···N distances ranging from 2.45-2.65 Å and angles between 150-170° [21] [22]. These interactions contribute to the formation of extended chain-like arrangements or two-dimensional sheet structures within the crystal lattice.

The ethyl ester carbonyl oxygen provides another important hydrogen bonding site, participating in C-H···O interactions with methyl and methylene protons from adjacent molecules [19] [28]. These interactions typically exhibit donor-acceptor distances of 2.50-2.70 Å with angles ranging from 145-165°, consistent with weak hydrogen bonding geometric criteria [27] [30]. The cumulative effect of multiple weak interactions significantly contributes to crystal stability and determines the preferred packing motif.

Piperidine ring C-H bonds, particularly those in axial positions, engage in weak hydrogen bonding interactions with both pyrazine nitrogen atoms and ester oxygen atoms [24] [25]. The chair conformation of the piperidine ring positions these groups optimally for intermolecular contact, creating networks that extend throughout the crystal structure. The 6-methyl group on the pyrazine ring provides additional C-H···O and C-H···N interactions, filling void spaces and enhancing packing efficiency [21] [31].

Hydrogen Bond TypeDonor-AcceptorDistance (Å)Angle (°)Strength
C-H···NPyrazine-Pyrazine2.45-2.65150-170Weak
C-H···OPiperidine-Carbonyl2.50-2.70145-165Weak
C-H···NEthyl-Pyrazine2.55-2.75140-160Weak
C-H···OMethyl-Carbonyl2.60-2.80135-155Weak
N···NPiperidine-Pyrazine2.80-3.00160-180Medium

XLogP3

1.4

Wikipedia

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate

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Last modified: 08-16-2023

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